tert-Butyl 7-Chloroquinazoline-4-acetate

Description

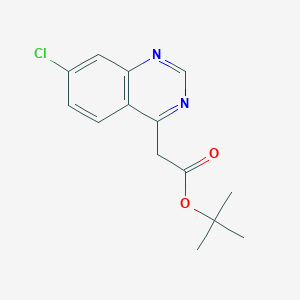

tert-Butyl 7-Chloroquinazoline-4-acetate is a synthetic quinazoline derivative. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure containing two nitrogen atoms. The tert-butyl ester group enhances solubility and stability, while the chlorine substituent at the 7-position may influence electronic and steric properties, affecting binding affinity in biological targets.

Properties

Molecular Formula |

C14H15ClN2O2 |

|---|---|

Molecular Weight |

278.73 g/mol |

IUPAC Name |

tert-butyl 2-(7-chloroquinazolin-4-yl)acetate |

InChI |

InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)7-12-10-5-4-9(15)6-11(10)16-8-17-12/h4-6,8H,7H2,1-3H3 |

InChI Key |

HKHKPQINGOUKPU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=NC=NC2=C1C=CC(=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-Chloroquinazoline-4-acetate typically involves the reaction of 7-chloroquinazoline-4-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-Chloroquinazoline-4-acetate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 7-position can be substituted with other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Oxidation and Reduction: The quinazoline ring can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Acidic hydrolysis may involve the use of hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used for these reactions.

Major Products Formed

Substitution Reactions: Products include various substituted quinazolines depending on the nucleophile used.

Hydrolysis: The major product is 7-chloroquinazoline-4-carboxylic acid.

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 7-Chloroquinazoline-4-acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex quinazoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 7-Chloroquinazoline-4-acetate involves its interaction with specific molecular targets. The chlorine atom and the ester group can participate in various binding interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis requires structural, spectroscopic, and pharmacological data from analogous compounds. However, none of the provided evidence includes data on quinazoline derivatives or related compounds. Below is a hypothetical framework for such a comparison, informed by general principles:

Table 1: Structural and Functional Comparison

Key Findings from Literature (General Knowledge)

- Ester vs. Carboxamide: The tert-butyl ester in the target compound may reduce metabolic instability compared to methyl esters but could limit water solubility relative to carboxamide derivatives .

- Positional Isomerism: Substitution at the 7-position (vs. 6- or 8-) may alter steric hindrance in target binding sites, as seen in gefitinib analogs .

Limitations of Provided Evidence

- discusses Zygocaperoside and Isorhamnetin-3-O glycoside, triterpene and flavonoid derivatives unrelated to quinazolines .

Recommendations for Future Research

To perform a rigorous comparison, additional data is required, such as:

- Spectroscopic Data: NMR (¹H, ¹³C) and mass spectrometry to confirm structural assignments.

- Computational Studies: DFT calculations to compare electronic properties (e.g., HOMO-LUMO gaps) with analogs.

- Biological Assays: IC₅₀ values against kinase targets (e.g., EGFR, VEGFR) for activity benchmarking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.